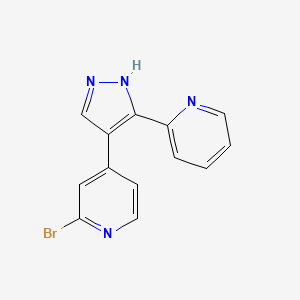

2-溴-4-(3-(吡啶-2-基)-1H-吡唑-4-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" is a brominated pyridine derivative that is of interest due to its potential applications in coordination chemistry and material science. The presence of bromine and pyridine moieties suggests that it could be a versatile ligand for the synthesis of metal complexes, which may exhibit interesting physical and chemical properties such as spin transitions and light-induced effects.

Synthesis Analysis

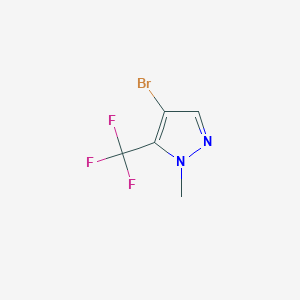

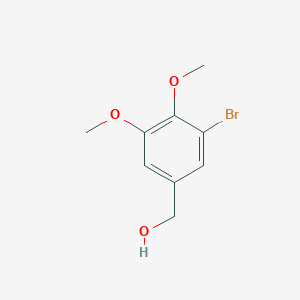

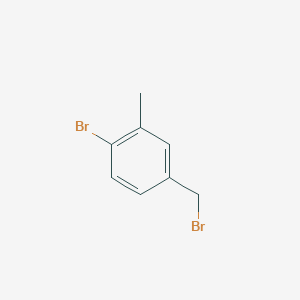

The synthesis of related bromopyridine and pyrazolylpyridine derivatives has been reported in the literature. For instance, the synthesis of 2,6-bis(4-bromopyrazol-1-yl)pyridine (L2) was achieved by electrophilic halogenation of 2,6-bis(pyrazol-1-yl)pyridine . Another relevant synthesis involves the conversion of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine to 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, which serves as a precursor to various tridentate ligands . These methods could potentially be adapted to synthesize the compound by modifying the halogenation and functionalization steps to introduce the appropriate substituents at the desired positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was elucidated, and Hirshfeld surface analysis was used to analyze intermolecular contacts . These techniques could be employed to analyze the molecular structure of "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" to gain insights into its solid-state geometry and intermolecular interactions.

Chemical Reactions Analysis

Bromopyridine derivatives are known to participate in various chemical reactions due to the presence of a reactive bromine atom that can be substituted in nucleophilic displacement reactions. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of a pyrazole carbonyl chloride with substituted phenylhydroxyamines . The reactivity of the bromine atom in "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" could similarly be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be influenced by their molecular structure and the nature of their substituents. For example, iron(II) complexes of bromopyridine ligands exhibit spin transitions and light-induced excited spin state trapping (LIESST) effects . The thermal and light-induced properties of such complexes are of particular interest in the development of molecular materials with switchable magnetic properties. The compound "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" could potentially form similar complexes, and its physical and chemical properties would likely be influenced by the nature of the metal center and the overall coordination environment.

科学研究应用

新型吡啶衍生物的合成

该化合物可用于通过 Suzuki 偶联反应合成新型吡啶衍生物 . 该研究描述了以中等至良好收率有效合成一系列新型吡啶衍生物 .

量子力学研究

合成的吡啶衍生物可用于量子力学研究 . 对吡啶衍生物进行了密度泛函理论 (DFT) 研究 .

生物活性

吡啶衍生物在生物活性方面显示出潜力 . 研究了吡啶衍生物的抗血栓形成、生物膜抑制和溶血活性 .

作为液晶手性掺杂剂的潜在候选者

借助 DFT 方法进行的边界分子轨道分析、反应性指数、分子静电势和偶极矩测量,描述了可能的反应途径和作为液晶手性掺杂剂的潜在候选者 .

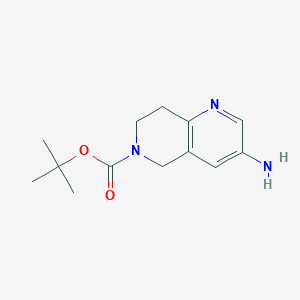

p38α 丝裂原活化蛋白激酶抑制剂的合成

该化合物可用于合成 p38α 丝裂原活化蛋白激酶抑制剂 . 报道了一种合成有效 p38α 丝裂原活化蛋白激酶抑制剂的优化策略 .

细胞因子驱动疾病的治疗

合成的 p38α MAP 激酶抑制剂可用于治疗细胞因子驱动的疾病,如类风湿性关节炎或银屑病 .

神经退行性疾病的治疗

p38α MAP 激酶抑制剂在帕金森病、阿尔茨海默病或多发性硬化症等神经退行性疾病的发病机制中也起着重要作用 .

慢性阻塞性肺疾病的治疗

作用机制

Target of Action

Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

It’s known that this compound can be used as a building block in the formation of c−n bond by various cross-coupling reactions . These reactions are often catalyzed by palladium .

Biochemical Pathways

Related compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

属性

IUPAC Name |

2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOUUZVEXCPGQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468016 |

Source

|

| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446880-81-5 |

Source

|

| Record name | 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446880-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)